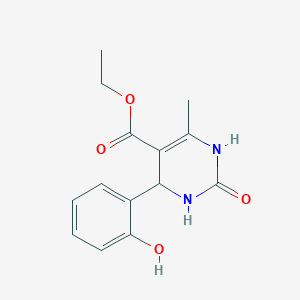

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

特性

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-6-4-5-7-10(9)17/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQLAIHJGSGKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337913 | |

| Record name | ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-68-5 | |

| Record name | ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines (DHPMs), which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a tetrahydropyrimidine ring structure. The presence of a hydroxyl group at the 2-position of the phenyl ring significantly influences its biological activity.

Anticancer Activity

Research indicates that DHPMs, including ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit notable anticancer properties. They are reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds in this class can induce G1 phase arrest in cancer cells.

- Apoptosis Induction : They promote apoptotic pathways, leading to increased cancer cell death.

For instance, studies have shown that similar compounds can inhibit mitotic kinesis, making them potential leads for new anticancer drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

- Bacterial Inhibition : Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant activity of this compound is significant in protecting cells from oxidative stress. It has been evaluated through various assays such as:

- DPPH Radical Scavenging : The ability to scavenge DPPH radicals indicates its potential as an antioxidant agent.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds within the DHPM family. Below are some key findings:

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro tests have shown effectiveness against a range of bacterial and fungal pathogens. A specific derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Enzyme Inhibition

Research indicates that ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition can lead to therapeutic applications in treating diseases where folate metabolism is disrupted.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for conditions such as Alzheimer's disease .

Synthesis of Functional Materials

Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices when incorporated as a filler or modifier .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light in the visible spectrum allows for potential use in energy conversion technologies .

Case Studies

類似化合物との比較

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of DHPM derivatives are highly dependent on substituents at C4, C5, and C6. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Anticancer Activity : The furan-based analog () demonstrated mitotic kinesin Eg5 inhibition, while the target compound’s hydroxyl group may enhance target binding via H-bonding.

- Antioxidant Capacity : Thioxo derivatives (e.g., ) showed superior free-radical scavenging compared to oxo analogs, attributed to sulfur’s redox activity.

- Solubility and Bioavailability : Fluorophenyl derivatives () exhibit improved lipophilicity, whereas the hydroxyphenyl group in the target compound may reduce membrane permeability due to polarity.

Crystallography and Conformational Analysis

- The 2-hydroxyphenyl group in the target compound likely induces specific dihedral angles, stabilizing planar conformations critical for crystal packing . In contrast, bulky substituents like imidazothiazole () may distort the DHPM ring, altering intermolecular interactions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。